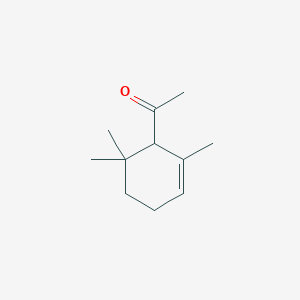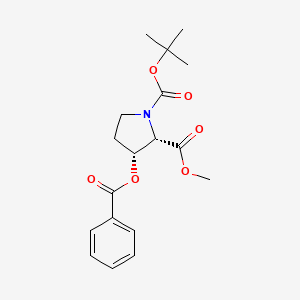
1,3-Dibromo-dibenzofuran-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-dibenzofuran-2-ylamine is a chemical compound with the molecular formula C12H7Br2NO and a molecular weight of 340.99808 g/mol . It is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of fused benzene and furan rings. The presence of bromine atoms and an amine group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-dibenzofuran-2-ylamine typically involves the bromination of dibenzofuran followed by the introduction of an amine group. One common method is the bromination of dibenzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The brominated product is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-dibenzofuran-2-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding dibenzofuran derivatives with different oxidation states.
Reduction Reactions: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and thiols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include hydroxylated, alkoxylated, or thiolated dibenzofuran derivatives.
Oxidation Reactions: Products include dibenzofuran derivatives with higher oxidation states.
Reduction Reactions: Products include debrominated dibenzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-dibenzofuran-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 1,3-dibromo-dibenzofuran-2-ylamine involves its interaction with specific molecular targets and pathways. The bromine atoms and amine group in its structure allow it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1,3-Dibromo-dibenzofuran-2-ylamine can be compared with other dibenzofuran derivatives, such as:
1,3-Dichloro-dibenzofuran-2-ylamine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological activity.
1,3-Diiodo-dibenzofuran-2-ylamine:
1,3-Difluoro-dibenzofuran-2-ylamine: Fluorine atoms provide unique properties, including increased stability and potential for use in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of bromine atoms and an amine group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C12H7Br2NO |
|---|---|
Molekulargewicht |
341.00 g/mol |
IUPAC-Name |
1,3-dibromodibenzofuran-2-amine |
InChI |
InChI=1S/C12H7Br2NO/c13-7-5-9-10(11(14)12(7)15)6-3-1-2-4-8(6)16-9/h1-5H,15H2 |
InChI-Schlüssel |
KLZDXKDRIGDQDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[2-(2-Oxopyrrolidin-1-yl)-acetyl]-piperazine hydrochloride](/img/structure/B8319425.png)

